Defensamide

Overview

Description

Mechanism of Action

Target of Action

Defensamide primarily targets Sphingosine kinase (SPHK1) and Cathelicidin Antimicrobial Peptide (CAMP) . SPHK1 is an enzyme that plays a crucial role in the production of Sphingosine-1-phosphate (S1P), a signaling sphingolipid with multiple biological functions . CAMP is an innate immune element that plays a significant role in the body’s defense system .

Mode of Action

This compound modulates the innate epidermal immune response by potentiating SPHK1 activity and inducing CAMP production . Treatment with this compound increases CAMP mRNA and protein expression . It also increases SPHK1 activity and cellular S1P levels . This compound treatment also activates NF-κB, which is assessed by nuclear translocation of NF-κB .

Biochemical Pathways

This compound affects the S1P→NF-κB-dependent mechanism pathway . This pathway involves the production of CAMP in human epidermal keratinocytes . The induction of CAMP is likely via this compound → SPHK1 activation → increased cellular S1P levels → NF-κB activation .

Result of Action

This compound induces CAMP production , which plays a crucial role in the body’s defense system . It also promotes the generation of antimicrobial peptides (AMPs), thereby suppressing the germination of Staphylococcus inside the skin .

Action Environment

It is known that environmental factors can have a profound influence on the immune system

Biochemical Analysis

Biochemical Properties

Defensamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with sphingosine kinase 1 (SPHK1). This compound activates SPHK1, leading to increased levels of sphingosine-1-phosphate (S1P) in cells . This activation does not affect the activity of S1P lyase, the enzyme responsible for S1P degradation . Additionally, this compound induces the production of cathelicidin antimicrobial peptide (CAMP) by enhancing SPHK1 activity and subsequently increasing S1P levels .

Cellular Effects

This compound influences various cellular processes and functions. In keratinocytes, it has been shown to increase the mRNA and protein levels of cathelicidin antimicrobial peptide . This upregulation enhances the cells’ innate immune response, providing better protection against microbial infections. This compound also activates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in regulating immune responses . By promoting NF-κB activation, this compound further boosts the expression of antimicrobial peptides and other immune-related genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a series of interactions and activations. It binds to and activates sphingosine kinase 1, leading to an increase in cellular sphingosine-1-phosphate levels . This increase in S1P activates the NF-κB pathway, resulting in the nuclear translocation of NF-κB and subsequent upregulation of cathelicidin antimicrobial peptide expression . The activation of NF-κB is a critical step in the mechanism of action of this compound, as it regulates the transcription of various immune-related genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade rapidly . Long-term studies have shown that this compound maintains its ability to activate sphingosine kinase 1 and increase cathelicidin antimicrobial peptide production over extended periods . These findings suggest that this compound has a sustained impact on cellular function and immune response in vitro .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively enhances the production of cathelicidin antimicrobial peptide without causing adverse effects . At higher doses, there may be threshold effects where the compound’s efficacy plateaus or potential toxic effects emerge . It is crucial to determine the optimal dosage to maximize the benefits of this compound while minimizing any potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to sphingosine kinase 1 activation and sphingosine-1-phosphate production . By enhancing SPHK1 activity, this compound increases the levels of S1P, which plays a vital role in various cellular processes, including immune response and cell signaling . The compound does not affect the activity of S1P lyase, ensuring that the increased S1P levels are maintained .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its effects. The compound’s distribution is crucial for its ability to modulate immune responses and enhance antimicrobial peptide production .

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments within the cell, where it interacts with sphingosine kinase 1 and other biomolecules . Post-translational modifications and targeting signals play a role in guiding this compound to these compartments, ensuring its effective action in modulating immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Defensamide is synthesized through a series of chemical reactions involving the esterification of tyrosine with caproic acid. The process typically involves the use of a catalyst to facilitate the esterification reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification reactions under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Defensamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

Atopic Dermatitis Treatment

One of the most significant applications of Defensamide is in the treatment of atopic dermatitis (AD). A randomized controlled trial evaluated the efficacy of a multi-lamellar emulsion containing this compound and pseudoceramide PC-9S in patients with mild-to-moderate AD. The study involved 40 patients who were divided into two groups: one receiving the combined therapy and the other receiving topical corticosteroids alone.

Results:

- Eczema Area and Severity Index (EASI) scores improved significantly in the combined-therapy group compared to the corticosteroid-only group after four weeks.

- Improvements were also noted in skin hydration, dryness, itchiness, and overall quality of life as measured by the Dermatology Life Quality Index (DLQI) .

Antimicrobial Defense Enhancement

This compound has been shown to enhance epidermal antimicrobial defense mechanisms. In vitro studies demonstrated that treatment with this compound increased CAMP expression in cultured human keratinocytes, which plays a crucial role in protecting against microbial infections .

Case Study:

In a murine model of atopic dermatitis, topical application of this compound significantly inhibited Staphylococcus aureus invasion into the skin. This suggests its potential utility in preventing secondary infections in patients with compromised skin barriers .

Data Table: Clinical Trial Results

| Parameter | Combined Therapy Group | Corticosteroid Only Group | p-value |

|---|---|---|---|

| EASI Score Improvement | Significant | Not Significant | <0.01 |

| Skin Hydration | Significant Increase | No Change | <0.05 |

| Itchiness (VAS) | Significant Reduction | No Change | <0.01 |

| DLQI Score | Significant Improvement | No Change | <0.01 |

Comparison with Similar Compounds

Similar Compounds

Sphingosine-1-phosphate: A signaling lipid involved in immune responses.

Cathelicidin antimicrobial peptide: A peptide with broad-spectrum antimicrobial activity.

Sphingosine kinase activators: Compounds that activate sphingosine kinase and modulate immune responses

Uniqueness of Defensamide

This compound is unique in its ability to specifically activate sphingosine kinase and promote the production of antimicrobial peptides without causing resistance in bacteria. This makes it a valuable compound for both research and therapeutic applications .

Biological Activity

Defensamide, also known as MHP (Methyl 2-(hexanamide)-3-(4-hydroxyphenyl) propanoate), is a synthetic compound recognized for its role as an activator of sphingosine kinase 1 (SPHK1). This compound has garnered significant attention due to its ability to enhance innate immunity, particularly through the stimulation of cathelicidin antimicrobial peptide (CAMP) production in human keratinocytes. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential clinical applications.

Activation of Sphingosine Kinase 1

This compound functions primarily by activating SPHK1, which is crucial for the synthesis of sphingosine-1-phosphate (S1P). The increase in S1P levels subsequently stimulates the production of CAMP, an essential antimicrobial peptide involved in the skin's innate immune response. Research indicates that this compound enhances S1P levels in primary human keratinocytes, leading to a significant upregulation of CAMP mRNA and protein levels without adversely affecting cell viability .

NF-κB Pathway Engagement

The action of this compound is mediated through the NF-κB signaling pathway. Upon activation by S1P, NF-κB translocates to the nucleus and promotes the transcription of genes associated with antimicrobial defenses, including CAMP. This mechanism highlights this compound's potential as a therapeutic agent for conditions characterized by impaired innate immunity, such as atopic dermatitis .

In Vitro Studies

In vitro experiments have demonstrated that treatment with this compound leads to a dose-dependent increase in CAMP expression in cultured human keratinocytes. Notably, at concentrations ranging from 50 to 250 μM, qRT-PCR analyses revealed a marked increase in CAMP mRNA levels. Subsequent ELISA assays confirmed that protein levels of CAMP were also significantly elevated following treatment with 100 μM this compound .

Table 1: Effects of this compound on CAMP Expression

| Concentration (μM) | CAMP mRNA Expression (Relative Units) | CAMP Protein Levels (pg/mL) |

|---|---|---|

| 0 | Baseline | Baseline |

| 50 | Increased | Increased |

| 100 | Significantly Increased | Significantly Increased |

| 250 | Maximal Increase | Maximal Increase |

Clinical Trials

A randomized controlled trial evaluated the efficacy of a multi-lamellar emulsion containing this compound in patients with atopic dermatitis. The study found that participants treated with the emulsion exhibited significant improvements in skin barrier function and reductions in inflammation compared to controls. These findings support the potential use of this compound as a topical therapeutic agent for enhancing skin immunity .

Antimicrobial Activity

This compound has been shown to exhibit direct antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis and death. This property is particularly beneficial for managing infections associated with skin conditions .

Case Studies

Case Study 1: Atopic Dermatitis Treatment

In a clinical setting, a patient with severe atopic dermatitis was treated with a topical formulation containing this compound. Over eight weeks, notable improvements were observed in skin hydration and reduction of erythema and pruritus, indicating enhanced skin barrier function and reduced inflammation.

Case Study 2: Wound Healing

Another case involved a patient with chronic wounds who received treatment incorporating this compound. The application led to accelerated wound healing and reduced microbial colonization, demonstrating its potential utility in wound care management.

Properties

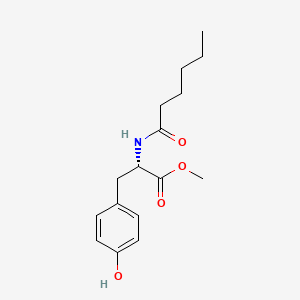

IUPAC Name |

methyl (2S)-2-(hexanoylamino)-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-3-4-5-6-15(19)17-14(16(20)21-2)11-12-7-9-13(18)10-8-12/h7-10,14,18H,3-6,11H2,1-2H3,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTVWZMJUZJPBU-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149265 | |

| Record name | N-Hexanoyltyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104874-94-3 | |

| Record name | N-Hexanoyltyrosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1104874943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Hexanoyltyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HEXANOYLTYROSINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GJP2KSJ0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Defensamide enhance the production of Cathelicidin Antimicrobial Peptide (CAMP)?

A1: this compound appears to stimulate CAMP production by increasing the activity of Sphingosine Kinase-1 (SPHK1) []. This leads to an increase in cellular levels of Sphingosine-1-phosphate (S1P), a signaling molecule that activates the NF-κB pathway. Activation of the NF-κB pathway is a crucial step in initiating the transcription and translation of CAMP, ultimately leading to its increased production.

Q2: What evidence suggests that this compound's effect on CAMP production is specifically mediated by SPHK1 and the NF-κB pathway?

A2: The study demonstrates that blocking SPHK1 activity using siRNA significantly reduces the this compound-induced increase in CAMP expression []. This suggests that SPHK1 plays a critical role in mediating this compound's effects. Furthermore, using a specific inhibitor to block NF-κB activation also diminished the this compound-mediated increase in CAMP, highlighting the involvement of the NF-κB pathway in this process [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.